
N-(3-isopropoxypropyl)-6-((2-thioxo-1,2-dihydroquinazolin-4-yl)amino)hexanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-isopropoxypropyl)-6-((2-thioxo-1,2-dihydroquinazolin-4-yl)amino)hexanamide, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various hematologic malignancies. It belongs to the class of drugs called kinase inhibitors, which target the enzymes that drive the growth and survival of cancer cells.
科学的研究の応用
Synthesis and Characterization
A significant aspect of the research focuses on the synthesis and characterization of quinazoline derivatives, including methods to produce these compounds efficiently. For instance, a practical approach to synthesize 2-thioxo-2,3-dihydroquinazolin-4(1H)-one derivatives using dithiocarbamate–anthranilic acid reactions highlights a straightforward protocol emphasizing simplicity, good yields, and the ease of product isolation (Azizi & Edrisi, 2017). Similarly, studies on the synthesis of new thioxoquinazolinone derivatives explore their anticonvulsant and antimicrobial activities, contributing to the understanding of their potential therapeutic applications (Rajasekaran et al., 2013).
Biological Activities and Applications
Research extends into investigating the biological activities of quinazoline derivatives, including their antimicrobial, anticancer, and enzyme inhibition properties. For example, compounds derived from dodecanoyl isothiocyanate and exhibiting various heterocyclic structures have been evaluated for their antioxidant and antitumor activities, showing significant potential (Ismail & Elsayed, 2018). Moreover, the synthesis and anticancer activity evaluation of quinazoline derivatives against cancer cell lines highlight the potential of these compounds as anticancer agents, with some derivatives showing more potency than standard treatments (Abuelizz et al., 2017).
Chemical Properties and Mechanisms
The exploration of the chemical properties and mechanisms of action of quinazoline derivatives forms a crucial part of the research. For instance, studies on tyrosine kinase inhibitors involve the development of 6-substituted 4-anilinoquinazolines as soluble, irreversible inhibitors of the epidermal growth factor receptor, showcasing their therapeutic relevance in targeting cancer pathways (Smaill et al., 2001).
特性
CAS番号 |
689266-18-0 |
|---|---|
製品名 |
N-(3-isopropoxypropyl)-6-((2-thioxo-1,2-dihydroquinazolin-4-yl)amino)hexanamide |
分子式 |
C20H30N4O2S |
分子量 |
390.55 |
IUPAC名 |
N-(3-propan-2-yloxypropyl)-6-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]hexanamide |
InChI |
InChI=1S/C20H30N4O2S/c1-15(2)26-14-8-13-21-18(25)11-4-3-7-12-22-19-16-9-5-6-10-17(16)23-20(27)24-19/h5-6,9-10,15H,3-4,7-8,11-14H2,1-2H3,(H,21,25)(H2,22,23,24,27) |
InChIキー |
QITBGRLWVKFDBM-UHFFFAOYSA-N |
SMILES |
CC(C)OCCCNC(=O)CCCCCNC1=NC(=S)NC2=CC=CC=C21 |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-4-(trifluoromethoxy)benzenesulfonamide](/img/structure/B2665987.png)
![[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]methyl 2,5-dimethyl-1,1-dioxo-1,2-dihydro-1,2,6-thiadiazine-4-carboxylate](/img/structure/B2665988.png)
![4-oxo-4H-pyrano[2,3-c]pyridine-2-carboxylic acid hydrochloride](/img/structure/B2665990.png)
![2-[4-(4-Fluorophenyl)piperazin-1-yl]-4-phenylpyridine-3-carbonitrile](/img/structure/B2665991.png)
![ethyl 2-(2-(1,3-dioxoisoindolin-2-yl)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2665992.png)
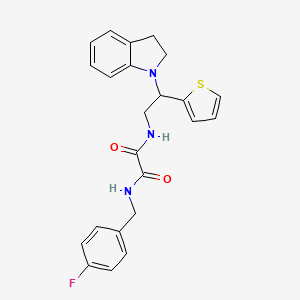
![N-benzyl-2-((6-(4-chlorobenzyl)-1-ethyl-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2665994.png)
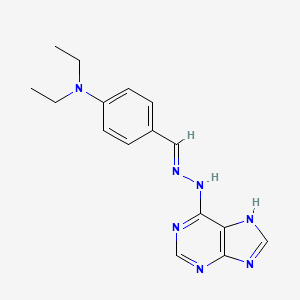
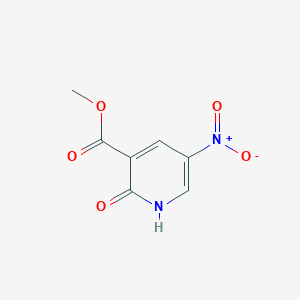
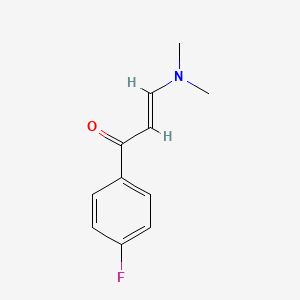
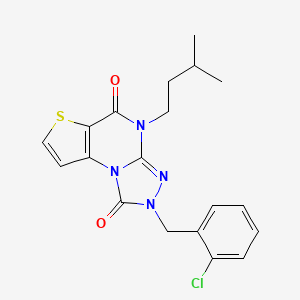
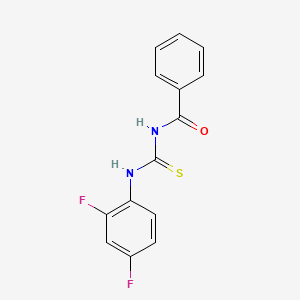
![3-(2-chlorophenyl)-N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B2666009.png)